

# Application Notes and Protocols: CDK7 Inhibition in Cystic Kidney Organoids

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## Compound of Interest

Compound Name: CDK7-IN-20

Cat. No.: B12403626

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## Introduction

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to kidney failure.[1][2] Recent research has identified Cyclin-Dependent Kinase 7 (CDK7) as a potential therapeutic target in ADPKD. CDK7, a component of the general transcription factor TFIIF, plays a crucial role in regulating the cell cycle and transcription.[3] Its inhibition has been shown to impede the growth of cystic cells. This document provides detailed application notes and protocols for the treatment of cystic kidney organoids with CDK7 inhibitors, using THZ1 as a representative compound due to the availability of published data. While the specific compound **CDK7-IN-20** was requested, the principles and protocols outlined here are broadly applicable to novel CDK7 inhibitors.

## 1. Data Presentation: Efficacy of CDK7 Inhibition

The following tables summarize the quantitative data on the effects of the CDK7 inhibitor THZ1 on cystic kidney models.

Table 1: In Vitro Efficacy of THZ1 on ADPKD Patient-Derived Cells

Parameter	Control (DMSO)	THZ1 (50 nM)	THZ1 (100 nM)	THZ1 (200 nM)
Cell Viability (IC50)	PH Cells: >1000 nM	PN Cells: ~150 nM		
Phospho-Pol II (Ser5) Level	100%	Significant Reduction	Significant Reduction	Significant Reduction
Phospho-Pol II (Ser7) Level	100%	Significant Reduction	Significant Reduction	Significant Reduction
G2/M Phase Cell Population	~20%	~35%	~45%	
Apoptosis Rate	~5%	~15%	~25%	

PH cells: Normal human primary kidney cells; PN cells: ADPKD patient-derived primary kidney cyst-lining epithelial cells. Data are illustrative and compiled from findings suggesting CDK7 inhibition selectively affects cystic cells by inducing cell cycle arrest and apoptosis.

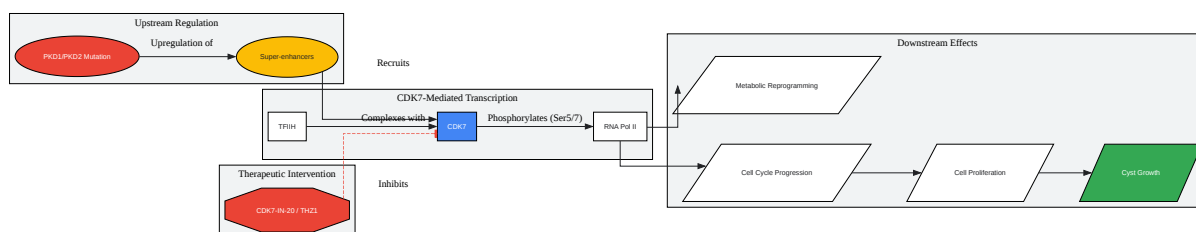
Table 2: In Vivo Efficacy of THZ1 in a Pkd1-mutant Mouse Model of ADPKD

Parameter	Control (DMSO)	THZ1 (10 mg/kg)
Kidney Weight to Body Weight Ratio (%)	~8%	~4%
Cystic Index (%)	~60%	~20%
Blood Urea Nitrogen (BUN) (mg/dL)	~150	~50
Ki-67 Positive Cells (%)	High	Significantly Reduced

Data represents findings from studies on early-onset and late-onset ADPKD mouse models treated with THZ1, demonstrating a significant reduction in kidney size, cyst formation, and improvement in kidney function.[\[4\]](#)

## 2. Signaling Pathway

CDK7 plays a pivotal role in the transcriptional amplification driven by super-enhancers, which are crucial for the expression of genes involved in cystogenesis in ADPKD. Inhibition of CDK7 disrupts this process, leading to reduced proliferation of cystic epithelial cells.



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Caption: CDK7 signaling pathway in ADPKD cystogenesis.

### 3. Experimental Protocols

#### 3.1. Protocol for Generation of Cystic Kidney Organoids

This protocol is adapted from established methods for generating kidney organoids from human pluripotent stem cells (hPSCs) and inducing cyst formation.[5]

Materials:

- Human pluripotent stem cells (hPSCs) with PKD1 or PKD2 mutations (or isogenic controls)

- mTeSR™1 or similar hPSC maintenance medium
- Gentle Cell Dissociation Reagent
- Basal medium (e.g., DMEM/F12)
- CHIR99021 (GSK3 inhibitor)
- FGF9
- B-27™ Supplement
- Forskolin (for cyst induction)
- Matrigel®
- Ultra-low attachment plates

Procedure:

- hPSC Culture: Maintain hPSCs on Matrigel-coated plates in mTeSR™1 medium. Passage cells using Gentle Cell Dissociation Reagent when they reach 70-80% confluency.
- Organoid Induction (Day 0):
  - Dissociate hPSCs into single cells.
  - Resuspend cells in basal medium containing 8 µM CHIR99021.
  - Plate  $1.5 \times 10^5$  cells per well in a 96-well ultra-low attachment plate to form embryoid bodies (EBs).
  - Centrifuge the plate to aggregate the cells.
- Differentiation (Day 1-4):
  - On Day 1, add FGF9 (200 ng/mL) and Heparin (1 µg/mL) to the culture medium.

- On Day 4, transfer the EBs to a new ultra-low attachment plate with basal medium containing B-27™ Supplement.
- Organoid Maturation (Day 7-14):
  - Continue to culture the organoids, changing the medium every 2-3 days. Organoids will develop nephron-like structures.
- Cyst Induction (from Day 14 onwards):
  - To induce cyst formation in PKD-mutant organoids, supplement the culture medium with 10  $\mu$ M Forskolin.
  - Culture for an additional 7-14 days, observing for the formation of cystic structures. Control organoids should not form significant cysts.

### 3.2. Protocol for CDK7 Inhibitor Treatment of Cystic Kidney Organoids

This protocol outlines a high-throughput screening approach for evaluating the efficacy of CDK7 inhibitors on cystic kidney organoids.

#### Materials:

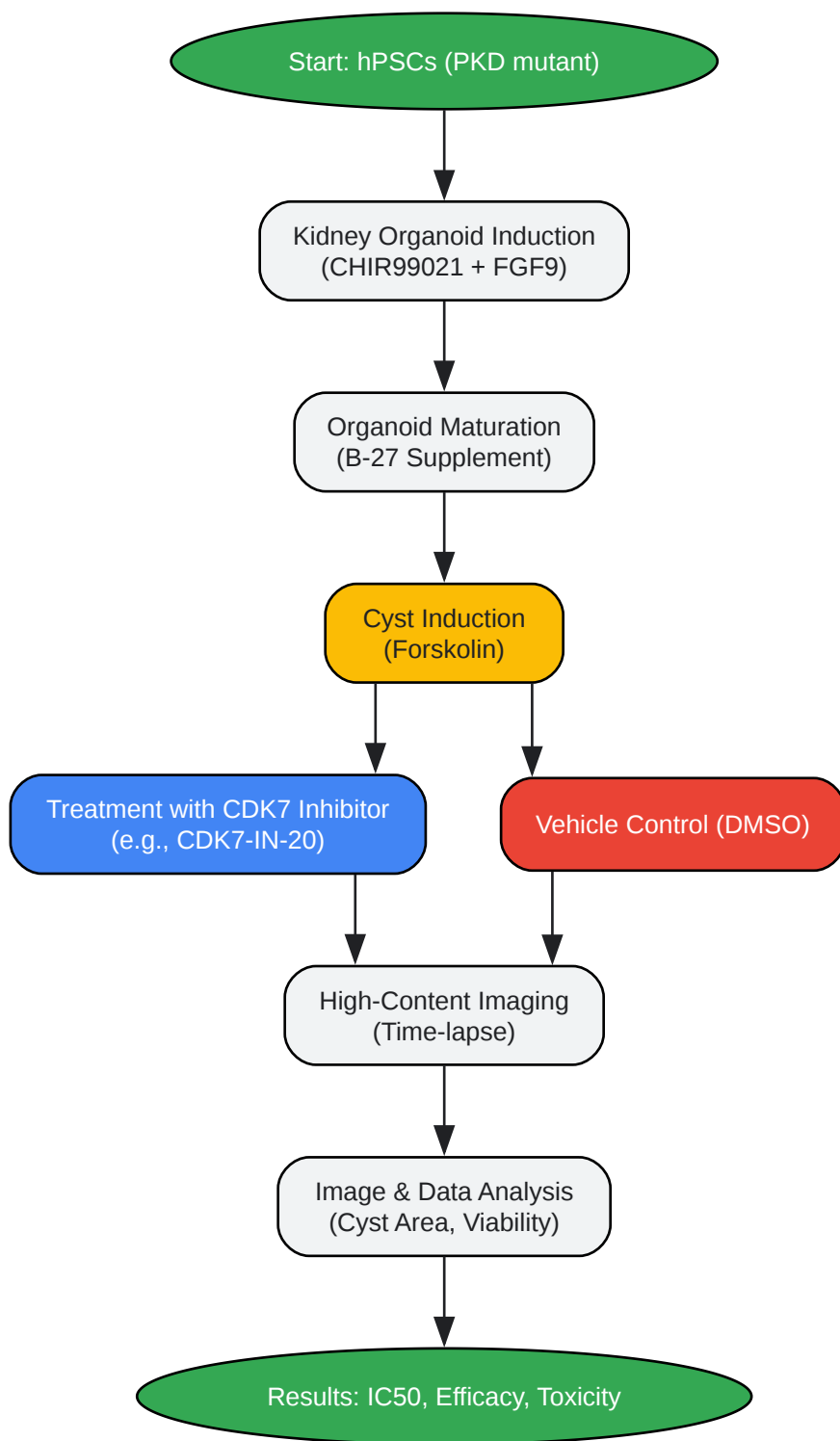
- Cystic kidney organoids (generated as per Protocol 3.1)
- CDK7 inhibitor stock solution (e.g., **CDK7-IN-20** or THZ1 in DMSO)
- Culture medium (as used for organoid maturation)
- 96-well imaging plates (black, clear bottom)
- High-content imaging system
- Image analysis software (e.g., ImageJ/Fiji)
- Cell viability assay reagents (e.g., CellTiter-Glo® 3D)

#### Procedure:

- Plating Organoids:
  - On Day 14 of differentiation (or once cysts are established), transfer individual cystic organoids into each well of a 96-well imaging plate containing 100  $\mu$ L of culture medium.
- Compound Preparation and Treatment:
  - Prepare serial dilutions of the CDK7 inhibitor in culture medium. Include a vehicle control (DMSO) and a positive control if available.
  - Carefully remove 50  $\mu$ L of medium from each well and add 50  $\mu$ L of the compound-containing medium to achieve the final desired concentrations.
- Incubation and Imaging:
  - Incubate the plate at 37°C and 5% CO<sub>2</sub>.
  - Acquire brightfield and/or fluorescence images of the organoids at regular intervals (e.g., every 24-48 hours) for 7-14 days using a high-content imaging system.
- Data Analysis:
  - Use image analysis software to quantify the total cystic area or volume per organoid over time.
  - Normalize the data to the vehicle control.
  - At the end of the experiment, perform a cell viability assay to assess the toxicity of the compound.
- Dose-Response Curve:
  - Plot the percentage inhibition of cyst growth against the logarithm of the inhibitor concentration to determine the IC<sub>50</sub> value.

#### 4. Experimental Workflow

The following diagram illustrates the overall workflow for testing a CDK7 inhibitor on cystic kidney organoids.



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Caption: Workflow for screening CDK7 inhibitors.

## 5. Conclusion

The use of cystic kidney organoids provides a powerful in vitro platform for the preclinical evaluation of novel therapeutic agents for ADPKD. The protocols and data presented here, centered on the known effects of the CDK7 inhibitor THZ1, offer a robust framework for investigating compounds like **CDK7-IN-20**. By leveraging these advanced cellular models, researchers can accelerate the discovery and development of new treatments for polycystic kidney disease.

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